5-[(Z)-2-methyl-3-phenylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
(Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of dipyridopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines and acrylates. The key steps may involve:
Condensation Reactions: Combining pyridine derivatives with acrylates under basic or acidic conditions.
Cyclization: Formation of the dipyridopyrimidine core through intramolecular cyclization.
Isomerization: Ensuring the (Z)-configuration of the acrylate moiety through selective isomerization techniques.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dipyridopyrimidines: Other compounds in this class with similar structures and properties.
Acrylate Derivatives: Compounds with acrylate moieties that exhibit similar reactivity.
Uniqueness
Structural Complexity: The unique combination of pyridine and acrylate moieties.
Biological Activity: Distinct biological activities compared to other similar compounds.
This general structure should help you get started on your article For precise details, consulting scientific literature and research articles would be essential
Properties
IUPAC Name |
5-[(Z)-2-methyl-3-phenylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15(13-16-7-3-2-4-8-16)20(25)23-12-10-18-17(14-23)21(26)24-11-6-5-9-19(24)22-18/h2-9,11,13H,10,12,14H2,1H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYOZTHLXXOZBY-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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